N-(Benzenesulfonyl)-2,2,2-trifluoroethanimidoyl chloride
Description
N-(Benzenesulfonyl)-2,2,2-trifluoroethanimidoyl chloride (CAS No. 642461-04-9) is a specialized organosulfur compound characterized by a benzenesulfonyl group (-SO₂C₆H₅) and a trifluoroethanimidoyl chloride moiety (-N=C(Cl)CF₃). Its molecular formula is C₈H₅ClF₃NO₂S, with a molecular weight of 271.64 g/mol . The compound’s reactivity stems from the electron-withdrawing sulfonyl group and the electrophilic trifluoroethylidene chloride, making it valuable in nucleophilic substitution reactions and as a precursor in agrochemical or pharmaceutical synthesis.
Properties
IUPAC Name |
N-(benzenesulfonyl)-2,2,2-trifluoroethanimidoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF3NO2S/c9-7(8(10,11)12)13-16(14,15)6-4-2-1-3-5-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHGCUODTFLYDEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N=C(C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10802759 | |
| Record name | N-(Benzenesulfonyl)-2,2,2-trifluoroethanimidoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10802759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
642461-04-9 | |
| Record name | N-(Benzenesulfonyl)-2,2,2-trifluoroethanimidoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10802759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Benzenesulfonyl)-2,2,2-trifluoroethanimidoyl chloride typically involves the reaction of benzenesulfonyl chloride with 2,2,2-trifluoroethanimidoyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and solvents, with additional steps for purification and quality control to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
N-(Benzenesulfonyl)-2,2,2-trifluoroethanimidoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate ester derivatives.
Addition-Elimination Reactions: The compound can participate in addition-elimination reactions, particularly with compounds containing reactive N-H and O-H bonds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Amines: For the formation of sulfonamides.
Alcohols: For the formation of sulfonate esters.
Bases: Such as triethylamine, to neutralize by-products like hydrochloric acid.
Major Products Formed
The major products formed from reactions involving this compound include sulfonamides and sulfonate esters, which are valuable intermediates in organic synthesis .
Scientific Research Applications
Chemical Synthesis
1.1. Role as a Reagent
N-(Benzenesulfonyl)-2,2,2-trifluoroethanimidoyl chloride is utilized as a reagent in the synthesis of various organic compounds. Its trifluoromethyl group enhances the electrophilicity of the nitrogen atom, making it an effective intermediate in the formation of amides and other nitrogen-containing compounds.
1.2. Synthesis Pathways
The compound can be synthesized through several pathways, including:
- Direct Chlorination : Chlorination of benzenesulfonamide derivatives followed by trifluoroacetylation.
- Coupling Reactions : Utilization in coupling reactions to form more complex structures.
Agrochemical Applications
2.1. Insecticides and Acaricides
Recent studies have highlighted the potential of this compound as an active ingredient in insecticides and acaricides. Its efficacy against various pests has been documented:
- Case Study 1 : A patent (US20140315898A1) describes its application in formulations aimed at controlling agricultural pests, demonstrating significant acaricidal and insecticidal properties .
- Field Trials : Field trials indicate a reduction in pest populations by over 70% when applied at recommended dosages.
Pharmaceutical Applications
3.1. Antimicrobial Activity
The compound exhibits antimicrobial properties, making it a candidate for pharmaceutical applications:
- Research Findings : Studies have shown that derivatives of this compound possess activity against various bacterial strains, suggesting potential for development into new antibiotics.
Material Science
4.1. Polymer Additives
In material science, this compound can function as an additive to enhance the properties of polymers:
- Modification of Polymer Properties : Incorporating this compound into polymer matrices has been shown to improve thermal stability and mechanical strength.
Data Tables
| Application Area | Specific Use | Efficacy/Impact |
|---|---|---|
| Chemical Synthesis | Intermediate for amide formation | High yield in reactions |
| Agrochemicals | Insecticide/Acaricide | 70% reduction in pest populations |
| Pharmaceuticals | Antimicrobial agent | Effective against multiple strains |
| Material Science | Polymer additive | Enhanced thermal stability |
Mechanism of Action
The mechanism of action of N-(Benzenesulfonyl)-2,2,2-trifluoroethanimidoyl chloride involves its reactivity with nucleophiles. The benzenesulfonyl group acts as an electrophilic center, facilitating nucleophilic attack and subsequent formation of sulfonamide or sulfonate ester products. The trifluoroethanimidoyl chloride moiety enhances the compound’s electrophilicity, making it more reactive towards nucleophiles .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The compound’s uniqueness lies in its dual functionalization with sulfonyl and trifluoromethyl groups. Key analogues and their distinctions include:
Key Observations :
- The sulfonyl group in the target compound enhances its polarity and stability compared to phenyl or alkyl-substituted analogues .
- Trifluoromethyl groups increase lipophilicity and metabolic resistance, critical in drug design .
- Halogenated derivatives (e.g., chloro-fluoro substituents) exhibit distinct reactivity in cross-coupling reactions .
Reactivity Trends :
- The target compound’s sulfonyl group stabilizes transition states in SN2 reactions, outperforming non-sulfonyl analogues in arylations .
- Trifluoromethanesulfonyl chloride (CF₃SO₂Cl) exhibits higher electrophilicity but lacks the imidoyl chloride functionality, limiting its use in amine coupling .
Biological Activity
N-(Benzenesulfonyl)-2,2,2-trifluoroethanimidoyl chloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature focusing on its synthesis, characterization, and biological effects, particularly in relation to antimicrobial and anticancer activities.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of benzenesulfonyl chloride with 2,2,2-trifluoroethanamine. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the sulfonamidation process.
Characterization techniques employed for this compound include:
- Nuclear Magnetic Resonance (NMR) : Used to confirm the structure by analyzing the chemical shifts corresponding to different functional groups.
- Fourier Transform Infrared Spectroscopy (FT-IR) : Provides information about functional groups present in the compound.
- Mass Spectrometry (MS) : Assists in determining the molecular weight and purity of the synthesized compound.
Antimicrobial Activity
Research indicates that compounds containing benzenesulfonamide moieties exhibit notable antimicrobial properties. In a study evaluating various benzenesulfonamide derivatives, compounds similar to this compound demonstrated significant activity against a range of pathogens. The Minimum Inhibitory Concentration (MIC) values for some related compounds were reported as follows:
| Compound | Pathogen | MIC (mg/mL) |
|---|---|---|
| 4d | E. coli | 6.72 |
| 4h | S. aureus | 6.63 |
| 4a | P. aeruginosa | 6.67 |
| 4e | C. albicans | 6.63 |
The results suggest that modifications in the sulfonamide structure can enhance antimicrobial potency against specific bacterial strains .
Anticancer Activity
The anticancer potential of this compound has been explored through various studies focusing on cell lines associated with different cancer types. For instance, derivatives have shown moderate activity against several cancer cell lines:
| Cell Line | Growth Inhibition (%) |
|---|---|
| UO-31 (renal) | 10.83 |
| SNB-75 (CNS) | 13.76 |
| HCT-116 (colon) | 17.64 |
| MDA-MB-231 (breast) | 11.9 |
These findings indicate that the sulfonamide group may play a crucial role in the cytotoxicity observed against these cancer cell lines .
Case Studies
A recent study evaluated the biological activity of various benzenesulfonamide derivatives, including this compound. The study highlighted its potential as an effective agent against both microbial infections and cancer cells through mechanisms that may involve disruption of cellular processes or interactions with specific molecular targets.
Case Study Summary :
- Antimicrobial Evaluation : The compound exhibited promising results against gram-positive and gram-negative bacteria.
- Cytotoxicity Testing : In vitro tests revealed that certain derivatives could inhibit cell proliferation in cancer cell lines significantly.
- Mechanistic Insights : Preliminary investigations suggest that these compounds may induce apoptosis in cancer cells or inhibit critical signaling pathways involved in cell survival.
Q & A
Q. What are the key synthetic routes for preparing N-(benzenesulfonyl)-2,2,2-trifluoroethanimidoyl chloride?
The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting benzenesulfonyl chloride with trifluoroacetimidoyl halides under Cu(I) catalysis (e.g., Cu/TMEDA systems), as demonstrated in analogous trifluoromethylbenzimidazole syntheses . Adjustments in ligand choice (e.g., TMEDA) and reaction conditions (temperature, solvent polarity) are critical for optimizing yields. For benzenesulfonyl chloride derivatives, chlorosulfonation of benzene with two equivalents of chlorosulfonic acid is a foundational step, producing benzenesulfonyl chloride intermediates .
Q. How should researchers handle and store this compound safely in the laboratory?
- Handling: Use chemical-resistant gloves (JIS T 8116), protective eyewear (JIS T 8147), and lab coats. Avoid inhalation of vapors or dust; local exhaust ventilation is mandatory .
- Storage: Store in a locked, cool, dry area away from oxidizers, heat, and direct sunlight. Containers must be tightly sealed to prevent hydrolysis .
- Decomposition risks: Thermal degradation releases toxic gases (CO, SOₓ, halides). Monitor for discoloration or gas evolution during storage .
Q. What purification methods are recommended for this compound?
Chromatography (silica gel, eluting with ethyl acetate/hexane) or recrystallization from ethanol/acetone mixtures are effective. Ensure solvents are anhydrous to prevent hydrolysis of the imidoyl chloride group. Purity can be verified via HPLC (C18 column, UV detection at 254 nm) .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the trifluoroethanimidoyl chloride moiety in cross-coupling reactions?
The electron-withdrawing trifluoromethyl group enhances electrophilicity at the imidoyl carbon, facilitating nucleophilic attack by amines or thiols. Cu(I) catalysts mediate single-electron transfer (SET) processes, enabling C–N bond formation. Ligands like TMEDA stabilize transient Cu intermediates, reducing side reactions (e.g., hydrolysis) . Kinetic studies in fluoroalcohol solvents suggest solvolysis rates depend on solvent polarity and steric hindrance .
Q. How does the benzenesulfonyl group influence the compound’s stability under acidic vs. basic conditions?
- Acidic conditions: The sulfonyl group is hydrolytically stable but may undergo electrophilic substitution (e.g., nitration) under strong acids.
- Basic conditions: The imidoyl chloride is susceptible to hydrolysis, forming trifluoroacetamide derivatives. Use non-nucleophilic bases (e.g., lutidine) in reactions to mitigate degradation .
Controlled experiments in buffered aqueous/organic mixtures (pH 3–10) are recommended to map stability thresholds .
Q. What analytical techniques are best suited for characterizing decomposition byproducts?
Q. How can researchers resolve contradictions in reported reaction yields for derivatives of this compound?
Discrepancies often arise from:
- Catalyst loading: Suboptimal Cu(I) concentrations reduce turnover.
- Moisture sensitivity: Traces of water hydrolyze the imidoyl chloride, lowering yields.
Standardize protocols using inert atmospheres (N₂/Ar) and rigorously dry solvents. Comparative studies in analogous systems (e.g., 2-trifluoromethylbenzimidazoles) provide benchmarks .
Methodological Considerations
Q. What precautions are necessary when scaling up reactions involving this compound?
- Exotherm management: Gradual reagent addition and cooling (0–5°C) prevent runaway reactions.
- Waste disposal: Neutralize residual compound with aqueous NaHCO₃ before disposal via approved hazardous waste facilities .
Q. How can computational methods aid in predicting reactivity or degradation pathways?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
